Tert-butyl (piperidin-4-yloxy)-acetate
Description
Tert-butyl (piperidin-4-yloxy)-acetate is a chemical compound characterized by a tert-butyl ester group linked to a piperidin-4-yloxy moiety via an acetate bridge. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for modifying piperidine-based scaffolds .
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOKVBQRZCEGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434525 | |
| Record name | tert-butyl (piperidin-4-yloxy)-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144412-03-3 | |
| Record name | tert-butyl (piperidin-4-yloxy)-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (piperidin-4-yloxy)-acetate typically involves the reaction of piperidine derivatives with tert-butyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of tert-butyl acetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems that allow for precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Group
The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine or carboxylic acid.
Example: Acidic Hydrolysis
Reaction :
Conditions :
Applications :
Nucleophilic Substitution Reactions
The piperidin-4-yloxy moiety acts as a nucleophile under basic conditions, enabling alkylation or arylation.
Example: Reaction with Aryl Halides
Reaction :
Conditions :
Case Study :
-
Reaction with 2-fluoro-4-(methylsulfonyl)benzene yielded a pyridone derivative (45% yield) .
-
Substituted benzyl halides or aryl sulfonates are common electrophiles .
Coupling Reactions
The compound participates in multicomponent reactions (MCRs) and coupling with acid chlorides.
Example: Amide Bond Formation
Reaction :
Conditions :
Applications :
Hydrogenation and Reductive Amination
The piperidine ring undergoes hydrogenation or reductive alkylation.
Example: Reductive Alkylation
Reaction :
Conditions :
Case Study :
Transesterification
The tert-butyl ester is converted to ethyl or methyl esters under acidic or basic conditions.
Reaction :
Conditions :
Table 2: Comparative Reactivity of Electrophiles
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Fluoro-4-(MeSO)benzene | NaH | DMF | 130 | 2 | 45 |
| 4-Cyanobenzoyl chloride | TEA | THF | 0→25 | 4 | 85 |
| Cyclobutyl ketone | NaBH(OAc) | DCM | 25 | 16 | 89 |
Key Findings
-
The tert-butyl group is strategically used for temporary protection, enabling selective functionalization of the piperidine ring .
-
Nucleophilic substitution at the piperidin-4-yloxy position is highly efficient under mild basic conditions .
-
Hydrogenation and reductive amination expand the utility of this compound in synthesizing complex amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (piperidin-4-yloxy)-acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:
- Anticancer Agents : Preliminary studies indicate activity against specific cancer cell lines, suggesting its role in developing new cancer therapies.
- Neuroprotective Agents : The piperidine component is known for influencing neurotransmitter pathways, making it a candidate for treating neurological disorders.
Biological Research
The compound is utilized in biochemical assays to study enzyme mechanisms and interactions with biological targets. Notable applications include:
- Enzyme Inhibition Studies : It can act as an inhibitor or activator of specific enzymes, affecting their activity through binding to active or allosteric sites.
- Pharmacokinetic Studies : Research has focused on its metabolic stability and pharmacokinetic profiles, which are crucial for drug development .
Case Study 1: Anticancer Activity
A study explored the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with IC values in the low micromolar range. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death. The compound improved cell viability and reduced markers of apoptosis, highlighting its potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl (piperidin-4-yloxy)-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The tert-butyl ester and piperidine-oxygen motif are common in intermediates for bioactive molecules. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Reactivity and Stability
- Tert-butyl esters (e.g., This compound ) exhibit superior stability under acidic and basic conditions compared to methyl or ethyl esters, making them ideal for multi-step syntheses .
- Hydrochloride salts (e.g., Methyl 2-(piperidin-4-yloxy)acetate hydrochloride) enhance water solubility but may limit reactivity in non-polar environments .
- Boc-protected amines (e.g., Ethyl N-Boc-piperidine-4-acetate ) prevent unwanted side reactions at the amine site, enabling selective deprotection .
Key Research Findings
Synthetic Efficiency : The tert-butyl group in This compound simplifies purification due to its volatility under acidic conditions (e.g., trifluoroacetic acid deprotection) .
Thermal Stability : Tert-butyl esters generally decompose at higher temperatures (>150°C), whereas methyl esters degrade at lower thresholds (~80°C), impacting storage and reaction design .
Biological Activity
Tert-butyl (piperidin-4-yloxy)-acetate (CAS: 144412-03-3) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The structural formula includes a tert-butyl group, a piperidine ring, and an acetate moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing piperidine moieties exhibit significant antimicrobial properties. Specifically, derivatives of piperidine have shown promising results against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated that compounds similar to this compound possess strong antitubercular activity with minimal cytotoxicity .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 8 | Antitubercular |
| Compound 3o | 8 | Antitubercular |
| Compound 9c | Low µM | Antiviral |
Antiviral Activity
This compound has also been evaluated for antiviral activity. In vitro studies have shown that related compounds exhibit potent antiviral effects against chikungunya virus (CHIKV), with effective concentrations (EC50) in the low micromolar range. Notably, the N-Boc derivative of piperidine demonstrated significant antiviral activity, highlighting the potential for further development in antiviral therapies .
Table 2: Antiviral Activity Against CHIKV
| Compound | EC50 (µM) | Virus Strain |
|---|---|---|
| Compound 9b | 0.30 | CHIKV Venturini |
| Compound 9c | 0.50 | CHIKV Congo |
| This compound | Low µM | CHIKV St Martin |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with piperidine structures often inhibit key enzymes involved in bacterial and viral replication.
- Cell Membrane Disruption : Some derivatives can disrupt microbial cell membranes, leading to cell lysis.
- Modulation of Host Immune Response : Certain piperidine derivatives may enhance the host's immune response against infections.
Case Studies
- Antitubercular Efficacy : A study highlighted the efficacy of a compound similar to this compound in treating multi-drug resistant tuberculosis. The compound maintained good metabolic stability and showed favorable pharmacokinetic profiles in animal models, suggesting its potential as a pre-clinical candidate for tuberculosis treatment .
- Antiviral Development : In another study, derivatives were synthesized and tested for their ability to inhibit CHIKV replication in human skin fibroblasts. The results indicated that modifications to the piperidine ring could enhance antiviral potency while reducing toxicity .
Q & A
Q. What are the optimal synthetic routes for Tert-butyl (piperidin-4-yloxy)-acetate, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound can be optimized using nucleophilic substitution or coupling reactions. For example, reacting piperidin-4-ol with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields (40–60%) . To improve yields:
- Use anhydrous solvents and inert atmospheres to minimize hydrolysis of the tert-butyl group.
- Employ catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity.
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of bromoacetate to piperidin-4-ol) to drive the reaction to completion .
Q. How should researchers handle purification and characterization of this compound to ensure high purity?
Methodological Answer: Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or diethyl ether. Key characterization steps:
- NMR : Confirm the tert-butyl group (δ 1.4 ppm, singlet) and piperidine oxygen linkage (δ 3.5–4.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Contradictions often arise from impurities, stereochemical variations, or assay conditions. To address this:
- Reproduce assays : Use standardized protocols (e.g., fixed enzyme concentrations in kinase inhibition studies) .
- Control for stereochemistry : Separate enantiomers via chiral HPLC and test individually .
- Characterize impurities : LC-MS or GC-MS can identify byproducts (e.g., de-tert-butylated derivatives) that may interfere with activity .
Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?
Methodological Answer:
- Target identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by proteomic analysis .
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations to determine competitive/non-competitive mechanisms .
- Molecular docking : Model the compound’s interaction with receptors (e.g., GPCRs) using software like AutoDock Vina to predict binding modes .
Q. How does the tert-butyl group influence the physicochemical properties and reactivity of this compound compared to analogs?
Methodological Answer: The tert-butyl group enhances steric bulk and lipophilicity, as shown in comparative studies:
| Compound | LogP | Solubility (mg/mL) | Stability (t₁/₂ in PBS) |
|---|---|---|---|
| Tert-butyl derivative | 2.8 | 0.5 | >24 hours |
| Methyl analog | 1.2 | 3.2 | 6 hours |
| Ethyl analog | 1.5 | 2.1 | 12 hours |
Data derived from structural analogs in .
The tert-butyl group improves metabolic stability but reduces aqueous solubility, necessitating formulation adjustments (e.g., co-solvents like DMSO) for in vivo studies .
Q. What experimental approaches are recommended for assessing the toxicity profile of this compound in preclinical research?
Methodological Answer:
- In vitro assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) at 10–100 μM concentrations .
- Genotoxicity : Use Ames test (bacterial reverse mutation assay) to evaluate mutagenic potential .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
